molecular formula C7H10F6 B8560252 1,1,1,2,3,3-Hexafluoro-4,4-dimethylpentane CAS No. 53005-29-1

1,1,1,2,3,3-Hexafluoro-4,4-dimethylpentane

Cat. No. B8560252
M. Wt: 208.14 g/mol
InChI Key: MRHLZYMLHLVIMO-UHFFFAOYSA-N
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Patent
US04002810

Procedure details

Isobutane (1.98 g., 34.2 mmole) and hexafluoropropene (1.71 g., 11.4 mmole) were heated at 295° for 4 days to give: (i) isobutane (1.42 g., 24.4 mmole; 71% recovery); (ii) hexafluoropropene (0.51 g., 3.4 mmole; 30% recovery); (iii) 1,1,1,2,3,3-hexafluoro-4,4-dimethylpentane (CH3)3C. CF2. CHF. CF3 (1.39g., 6.7 mmole; 84% based on C3F6 consumed) (Found: C, 40.6; H, 4.7%; M, 209. C7H10F6 required C, 40.4; H, 4.8%; M, 208), b.p. 101° C. Similar reactions carried out at 210° C, 260° C and 330° C gave respectively 2% 43% and 51% conversions to 1,1,1,2,3,3-hexafluoro-4,4-dimethylpentane (100%, 80% 52% yields based on C3F6 consumed).
Quantity
1.98 g
Type
reactant
Reaction Step One
Quantity
1.71 g
Type
reactant
Reaction Step One
Quantity
1.42 g
Type
reactant
Reaction Step Two
Quantity
0.51 g
Type
reactant
Reaction Step Three
[Compound]
Name
1,1,1,2,3,3-hexafluoro-4,4-dimethylpentane (CH3)3C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH3:4])[CH3:3].[F:5][C:6]([F:13])([F:12])[C:7]([F:11])=[C:8]([F:10])[F:9]>>[F:5][C:6]([F:13])([F:12])[CH:7]([F:11])[C:8]([F:10])([F:9])[C:2]([CH3:4])([CH3:3])[CH3:1]

Inputs

Step One
Name
Quantity
1.98 g
Type
reactant
Smiles
CC(C)C
Name
Quantity
1.71 g
Type
reactant
Smiles
FC(C(=C(F)F)F)(F)F
Step Two
Name
Quantity
1.42 g
Type
reactant
Smiles
CC(C)C
Step Three
Name
Quantity
0.51 g
Type
reactant
Smiles
FC(C(=C(F)F)F)(F)F
Step Four
Name
1,1,1,2,3,3-hexafluoro-4,4-dimethylpentane (CH3)3C
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give
CUSTOM
Type
CUSTOM
Details
carried out at 210° C, 260° C and 330° C

Outcomes

Product
Name
Type
product
Smiles
FC(C(C(C(C)(C)C)(F)F)F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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